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Compound of Interest

Compound Name: 2-(Pyrimidin-2-yl)ethanol

Cat. No.: B040202 Get Quote

An In-depth Technical Guide to 2-(Pyrimidin-2-yl)ethanol: A Core Heterocyclic Building Block

Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for

a multitude of clinically significant therapeutics, including antiviral agents like Zidovudine and

anticancer drugs such as Imatinib and Gefitinib.[1] The versatility of the pyrimidine ring,

stemming from its unique electronic properties and ability to engage in various biological

interactions, makes it a privileged structure in drug design.[2][3] Functionalized pyrimidines

serve as essential starting materials, or "building blocks," for the synthesis of complex

molecular libraries aimed at discovering new drug candidates.

This technical guide focuses on one such fundamental building block: 2-(Pyrimidin-2-
yl)ethanol. This molecule features a pyrimidine core appended with a hydroxyethyl side chain,

providing a reactive handle for extensive chemical modification. We will delve into its molecular

structure, physicochemical properties, a representative synthetic protocol, and the analytical

methods required for its characterization. Furthermore, we will explore its strategic importance

and application in the synthesis of more elaborate molecules for drug discovery and

development professionals.

Molecular Structure and Physicochemical
Properties
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2-(Pyrimidin-2-yl)ethanol is composed of a six-membered aromatic pyrimidine ring connected

at the C2 position to an ethanol substituent. The presence of two nitrogen atoms in the ring

significantly influences its electronic distribution, making the adjacent carbon (C2) electron-

deficient and activating the protons on the side chain. The terminal hydroxyl group is a versatile

functional group, capable of acting as a hydrogen bond donor and serving as a key site for

synthetic elaboration.
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Caption: Molecular structure of 2-(Pyrimidin-2-yl)ethanol.

Key physicochemical and computed properties of the molecule are summarized in the table

below. It is important to note that while many properties can be accurately computed,

experimental values for properties like melting and boiling points are not consistently reported

in public databases, a common occurrence for specialized chemical reagents.[4][5]

Property Value Source

Molecular Formula C₆H₈N₂O [6]

Molecular Weight 124.14 g/mol [5][6]

Exact Mass 124.0637 Da [6]

CAS Number 114072-02-5 [5][6]

IUPAC Name 2-(pyrimidin-2-yl)ethan-1-ol [6]

Topological Polar Surface Area 46 Å² [6]

Hydrogen Bond Donors 1 [6]

Hydrogen Bond Acceptors 3 [6]

Rotatable Bonds 2 [6]

Melting Point Data not publicly available [4]

Boiling Point Data not publicly available [4]

Synthesis and Purification
The synthesis of 2-(pyrimidin-2-yl)ethanol can be achieved through various routes. A

common and effective strategy in heterocyclic chemistry involves the functionalization of an

activated methyl group on the pyrimidine ring. The following protocol describes a representative

synthesis starting from 2-methylpyrimidine via hydroxymethylation.

Causality and Rationale: This method is based on the principle that the methyl group at the C2

position of the pyrimidine ring is sufficiently acidic to be deprotonated by a strong, non-

nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent
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nucleophile that can then react with an electrophile, in this case, formaldehyde, to form the

desired C-C bond and introduce the hydroxymethyl group, which upon workup yields the final

ethanol product. Using anhydrous conditions and low temperatures (-78 °C) is critical to

prevent side reactions and ensure the stability of the organolithium intermediates.
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Reagent Preparation

Deprotonation & Addition

Quench & Extraction

Purification & Analysis

1. Dissolve 2-methylpyrimidine in anhydrous THF.
2. Prepare LDA solution.

3. Cool reaction vessel to -78 °C.

1. Add LDA dropwise to form carbanion.
2. Stir for 1 hour at -78 °C.

3. Add paraformaldehyde to the mixture.

Inert Atmosphere (N2/Ar)

1. Warm to room temperature.
2. Quench reaction with sat. NH4Cl(aq).

3. Extract with ethyl acetate.
4. Wash organic layer with brine.

Reaction Completion

1. Dry organic layer (Na2SO4).
2. Concentrate under reduced pressure.

3. Purify crude product via column chromatography.

Crude Product

Final Product:
2-(Pyrimidin-2-yl)ethanol

Purity >95%

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(Pyrimidin-2-yl)ethanol.
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Experimental Protocol: Synthesis of 2-(Pyrimidin-2-
yl)ethanol

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a nitrogen inlet, add 2-methylpyrimidine (1.0 eq) and anhydrous

tetrahydrofuran (THF, ~0.2 M).

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a

solution of freshly prepared or commercial lithium diisopropylamide (LDA, 1.1 eq) in THF via

a syringe, ensuring the internal temperature does not exceed -70 °C.

Anion Formation: Stir the resulting deep red or brown solution at -78 °C for 1 hour to ensure

complete formation of the pyrimidinemethyl anion.

Electrophilic Addition: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one

portion. The color of the solution should gradually fade.

Warming and Quench: Allow the reaction to stir at -78 °C for an additional 2 hours, then

slowly warm to room temperature over 1 hour. Carefully quench the reaction by the slow,

dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50

mL).

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over

anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to

yield the crude product. Purify the residue by flash column chromatography on silica gel,

eluting with a gradient of ethyl acetate in hexanes to afford 2-(pyrimidin-2-yl)ethanol as the

final product.

Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. The primary techniques used are Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).
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¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The predicted chemical shifts are based on the distinct electronic environments of

each nucleus. The pyrimidine ring protons are expected in the downfield aromatic region, while

the ethyl chain protons will appear more upfield.

¹H NMR Rationale: The protons on the pyrimidine ring (H4, H5, H6) are deshielded by the

aromatic ring current and the electron-withdrawing effect of the nitrogen atoms. The

methylene protons (Hα) adjacent to the pyrimidine ring are shifted downfield relative to a

standard alkane due to this effect, while the methylene protons (Hβ) adjacent to the hydroxyl

group are deshielded by the electronegative oxygen atom. These two methylene groups will

appear as distinct triplets due to coupling with each other.[7]

¹³C NMR Rationale: The carbon atoms of the pyrimidine ring appear at significant downfield

shifts, with C2 being the most deshielded due to its position between two nitrogen atoms.

The carbon attached to the hydroxyl group (Cβ) is deshielded by oxygen and appears

around 60 ppm, while the carbon attached to the ring (Cα) is also deshielded and appears

further downfield than a typical sp³ carbon.[8][9]

Table of Predicted NMR Chemical Shifts (in CDCl₃)

Atom Position
Predicted ¹H Shift (ppm),
Multiplicity, J (Hz)

Predicted ¹³C Shift (ppm)

H4, H6 ~8.7 (d, J ≈ 4.8) ~157.0

H5 ~7.3 (t, J ≈ 4.8) ~120.0

α-CH₂ ~3.1 (t, J ≈ 6.5) ~38.0

β-CH₂ ~3.9 (t, J ≈ 6.5) ~61.0

OH ~2.5-4.0 (br s) -

C2 - ~165.0

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and gain structural information

from fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M⁺) is

expected at m/z 124.

Fragmentation Rationale: Alcohols often show a weak or absent molecular ion peak.[10] The

fragmentation of 2-(pyrimidin-2-yl)ethanol is predicted to follow two primary pathways:

Alpha-cleavage: Cleavage of the Cα-Cβ bond is highly favorable, leading to the formation

of a stable pyrimidinemethyl radical and a resonance-stabilized [CH₂OH]⁺ cation at m/z

31, which is often the base peak for primary alcohols.[11]

"Benzylic-type" Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is also

a common pathway. This would result in the formation of the pyrimidinemethyl cation

[C₅H₅N₂]⁺ at m/z 93.

Loss of Water: A neutral loss of water (H₂O, 18 Da) from the molecular ion can lead to a

fragment at m/z 106.

Utility in Drug Discovery and Medicinal Chemistry
The true value of 2-(pyrimidin-2-yl)ethanol lies in its role as a versatile synthetic intermediate.

The primary alcohol serves as a robust functional handle that can be readily converted into a

wide array of other functional groups, enabling the rapid generation of diverse compound

libraries for screening.
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Caption: Synthetic utility of 2-(Pyrimidin-2-yl)ethanol as a precursor.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild

reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further

oxidation with stronger agents like Jones reagent yields the carboxylic acid. These functional

groups are invaluable for forming amides, esters, and for use in reductive amination

reactions.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate)

or directly substituted to form alkyl halides, azides, or other nucleophilic displacement

products. The subsequent reduction of an azide provides a straightforward route to the

corresponding primary amine.

Ester and Ether Formation: The alcohol readily undergoes esterification with acyl chlorides or

carboxylic acids and can be converted to ethers via reactions like the Williamson ether

synthesis. These modifications are crucial for probing structure-activity relationships (SAR)

by altering the polarity, size, and metabolic stability of a lead compound.
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By leveraging these transformations, medicinal chemists can efficiently explore the chemical

space around the pyrimidine core, attaching various pharmacophores and solubilizing groups

to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion
2-(Pyrimidin-2-yl)ethanol is more than a simple chemical; it is a strategically designed

building block that provides a reliable entry point into the synthesis of novel pyrimidine-

containing compounds. Its straightforward molecular structure, characterized by the stable

pyrimidine core and a reactive ethanol side chain, makes it an indispensable tool for

researchers in drug discovery. A thorough understanding of its synthesis, purification, and

analytical characterization ensures its effective application in the laboratory, ultimately

facilitating the development of the next generation of pyrimidine-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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